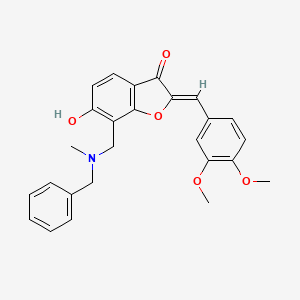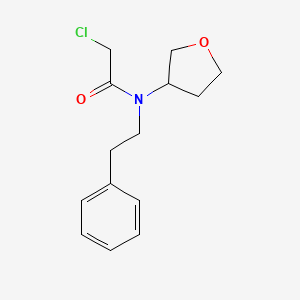![molecular formula C17H23NO3 B2838936 1-[4-(Isobutyrylamino)phenyl]-1-cyclohexanecarboxylic acid CAS No. 1706460-23-2](/img/structure/B2838936.png)
1-[4-(Isobutyrylamino)phenyl]-1-cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[4-(Isobutyrylamino)phenyl]-1-cyclohexanecarboxylic acid, also known as ibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) commonly used for the treatment of pain, fever, and inflammation. It is a widely used drug due to its effectiveness and low cost.
Scientific Research Applications
Environmental Impact and Detection
Research on similar compounds, such as phthalates and cyclohexane derivatives, has focused on environmental exposure and potential health effects. Studies have identified metabolites of certain cyclohexane derivatives as biomarkers for environmental exposure, emphasizing the importance of monitoring these compounds in environmental health research (Silva et al., 2013).
Synthesis and Chemical Properties
The synthesis and characterization of cyclohexanecarboxamide derivatives have been explored, providing insights into their structural properties and potential applications in materials science and pharmaceuticals (Özer et al., 2009). Additionally, the reactivity of alkanes with amides and imides in copper-catalyzed reactions has been investigated, revealing new pathways for the functionalization of unactivated alkanes (Tran et al., 2014).
Materials Science and Polymer Chemistry
The development of aromatic polyamides containing the cyclohexane structure has been studied, showing their potential in creating new materials with desirable thermal and mechanical properties (Hsiao et al., 1999). This research points to applications in advanced manufacturing and materials engineering.
properties
IUPAC Name |
1-[4-(2-methylpropanoylamino)phenyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-12(2)15(19)18-14-8-6-13(7-9-14)17(16(20)21)10-4-3-5-11-17/h6-9,12H,3-5,10-11H2,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQECQAIIRLUGKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C2(CCCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Methylpropanamido)phenyl]cyclohexane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2838859.png)
![N-(4-methoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclopentane]-4-ylsulfanylacetamide](/img/structure/B2838860.png)


![7-{6-[4-(2-furoyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![2-Chloro-N-[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]acetamide](/img/structure/B2838867.png)
![6-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2838869.png)

![(4Z)-4-[(4-Methoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2838871.png)


![2-(4-chlorophenoxy)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2838876.png)